4-Benzyl-1,3-thiazol-2-amine
Overview
Description
4-Benzyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom The benzyl group is attached to the fourth position of the thiazole ring, and an amino group is attached to the second position
Scientific Research Applications
4-Benzyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various targets such ascAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha .
Mode of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, some thiazole derivatives have shown exciting antibacterial activities, with their mechanism of action involving proteomics-mediated protein pathways and differentially expressed gene analysis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 4-Benzyl-1,3-thiazol-2-amine.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
The safety and hazards associated with “4-Benzyl-1,3-thiazol-2-amine” can be determined from its Safety Data Sheet (SDS). For instance, the SDS for a similar compound, Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine, indicates that it is harmful if swallowed, causes serious eye damage, and may cause long-term adverse effects in the aquatic environment .
Future Directions
Research on “4-Benzyl-1,3-thiazol-2-amine” and its derivatives is ongoing, with a focus on developing new compounds with potent antiproliferative activity . Future research may also focus on understanding the mechanism of action of these compounds and developing strategies to overcome drug resistance .
Biochemical Analysis
Biochemical Properties
4-Benzyl-1,3-thiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, it interacts with various proteins involved in cell signaling pathways, further modulating cellular responses.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the inflammatory response, thereby reducing inflammation . Moreover, this compound can alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and metabolite levels. These effects contribute to its potential therapeutic applications in treating inflammatory diseases and other conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of cyclooxygenase and lipoxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in inflammation and other cellular processes, thereby exerting its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time Long-term studies have shown that this compound can maintain its anti-inflammatory effects over extended periods, making it a promising candidate for chronic inflammatory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory effects without causing adverse effects At higher doses, toxic effects such as liver and kidney damage have been observed These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes The metabolites of this compound are then excreted through the kidneys Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and help optimize its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,3-thiazol-2-amine typically involves the reaction of benzyl bromide with thiourea to form benzylthiourea, which is then cyclized to form the thiazole ring. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or methanol, and the presence of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Comparison with Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Phenyl-1,3-thiazol-2-amine: Another thiazole derivative with a phenyl group instead of a benzyl group.
5-Benzyl-1,3-thiazole: A thiazole derivative with the benzyl group attached to the fifth position.
Uniqueness: 4-Benzyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the fourth position and the amino group at the second position enhances its reactivity and potential for diverse applications compared to other thiazole derivatives .
Properties
IUPAC Name |
4-benzyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUDPXVHCZKIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323960 | |
Record name | 4-benzyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7496-56-2 | |
Record name | 7496-56-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-benzyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzyl-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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